molecular formula C14H10N2OS B14512327 2-(Phenylcarbamoyl)phenyl thiocyanate CAS No. 62954-94-3

2-(Phenylcarbamoyl)phenyl thiocyanate

Cat. No.: B14512327
CAS No.: 62954-94-3
M. Wt: 254.31 g/mol
InChI Key: NZDCGUQABXQGJN-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoyl)phenyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring, which is further connected to a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoyl)phenyl thiocyanate typically involves the reaction of phenyl isothiocyanate with aniline derivatives. One common method is the reaction of phenyl isothiocyanate with 2-aminobenzamide under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process involving the reaction of primary amines with carbon disulfide, followed by desulfurylation using cyanuric acid . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylcarbamoyl)phenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoyl)phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in the inhibition of enzymes or disruption of cellular processes .

Properties

CAS No.

62954-94-3

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] thiocyanate

InChI

InChI=1S/C14H10N2OS/c15-10-18-13-9-5-4-8-12(13)14(17)16-11-6-2-1-3-7-11/h1-9H,(H,16,17)

InChI Key

NZDCGUQABXQGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC#N

Origin of Product

United States

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